Sodium anisate

Vue d'ensemble

Description

Sodium anisate is the sodium salt of p-anisic acid, a naturally occurring compound derived from fennel and star anise. It is primarily used as a preservative in cosmetic and skincare products due to its antimicrobial properties. This compound helps extend the shelf life of products by inhibiting the growth of bacteria and fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium anisate is synthesized by neutralizing p-anisic acid with sodium hydroxide. The reaction typically involves dissolving p-anisic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and under mild conditions .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of sodium hydroxide to a solution of p-anisic acid, followed by purification steps to remove any impurities. The final product is then dried and packaged for use in various applications .

Analyse Des Réactions Chimiques

Thermal Decomposition

At elevated temperatures, sodium anisate undergoes decomposition, producing sodium carbonate (Na₂CO₃), anisole (C₆H₅OCH₃), and carbon dioxide (CO₂) . This reaction is critical in industrial processes involving high-temperature formulations.

Reaction: Conditions:

Products:

| Product | Role in Decomposition |

|---|---|

| Sodium carbonate | Alkaline residue |

| Anisole | Volatile aromatic compound |

| Carbon dioxide | Gas byproduct |

Hydrolysis in Aqueous Media

This compound hydrolyzes in water, releasing p-anisic acid (C₈H₈O₃) and sodium ions (Na⁺) . The rate of hydrolysis is pH-dependent, accelerating under acidic conditions.

Reaction: Key Findings:

- pH Sensitivity : Below pH 6.5, equilibrium shifts toward p-anisic acid, which precipitates due to low water solubility .

- Hydrolytic Degradation : Studies on oligoesters containing p-anisic acid moieties show progressive cleavage of ester bonds, releasing free p-anisic acid over 336 hours at 37°C .

Degradation Profile :

| Time (hours) | Released p-Anisic Acid (%) |

|---|---|

| 24 | 15 |

| 168 | 45 |

| 336 | 85 |

Acid-Base Reactions

This compound reacts with strong acids (e.g., HCl) to regenerate p-anisic acid and form corresponding salts .

Reaction: Applications:

- Used in preservative systems with organic acids (e.g., sodium levulinate) to enhance antimicrobial efficacy at pH 4.5–6.5 .

Ion Exchange Reactions

This compound participates in ion exchange with divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble p-anisic acid salts .

Reaction with CaCl₂: Implications:

Antimicrobial Activity

While not a classical chemical reaction, this compound disrupts microbial cell membranes via ionic interactions, leading to cell lysis .

Mechanism:

- Membrane Disruption : Na⁺ and p-anisic acid anions increase membrane permeability.

- Metabolic Interference : Inhibits β-carbonic anhydrase in fungi (IC₅₀ = 9.9 nM) .

Efficacy Against Pathogens :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 0.5% (w/v) |

| Staphylococcus aureus | 0.3% (w/v) |

Compatibility in Formulations

This compound synergizes with surfactants and organic acids (e.g., glyceryl caprylate) in cosmetic preservatives .

Optimized Preservative Blend :

| Component | Concentration Range | Role |

|---|---|---|

| This compound | 0.5–7.0% | Antifungal agent |

| Sodium levulinate | 1.0–5.0% | Broad-spectrum preservative |

| Glyceryl caprylate | 0.25–3.0% | Enhances solubility |

Applications De Recherche Scientifique

Antimicrobial Properties

Sodium anisate exhibits significant antimicrobial activity, making it a valuable compound in various industries. Research indicates its effectiveness against a range of microorganisms:

- Fungi : Studies have demonstrated that this compound effectively inhibits the growth of fungi such as Aspergillus niger and Aspergillus flavus, which are notorious for causing food spoilage. A study published in Scientific Data highlighted its antifungal properties, showcasing its potential in food preservation and safety.

- Bacteria : this compound also shows antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. Research published in the Journal of Applied Microbiology confirmed its efficacy in inhibiting these bacteria, further supporting its use in food safety and hygiene applications.

Food Preservation

Due to its broad-spectrum antimicrobial properties, this compound is utilized as a natural preservative in the food industry. It helps extend the shelf life of various products by preventing microbial growth without the adverse effects associated with synthetic preservatives. Its application includes:

- Beverages : this compound is used to enhance the stability and safety of beverages by inhibiting microbial contamination.

- Processed Foods : It is incorporated into processed foods to maintain quality and prevent spoilage.

Cosmetic and Personal Care Products

This compound is increasingly favored in cosmetic formulations as a natural preservative. Its benefits include:

- Preservative Action : It protects skincare products from microbial growth, ensuring product safety and longevity without causing skin irritation .

- Skin Soothing Properties : Beyond preservation, this compound is known for its anti-inflammatory effects, making it beneficial for soothing irritated skin. It is commonly found in face creams, lotions, and cleansers .

Scientific Research Applications

In scientific research, this compound serves multiple roles:

- Biocide Development : Researchers explore this compound's potential in developing new biocides for agricultural applications, particularly against plant pathogens.

- Microbial Studies : Its effectiveness against specific microorganisms makes it a subject of interest in microbiological studies aimed at understanding microbial resistance and control strategies.

Case Studies

-

Fungal Inhibition Study :

- A study investigated the antifungal efficacy of this compound against Aspergillus niger. Results indicated a significant reduction in fungal growth at varying concentrations, highlighting its potential use in food preservation.

-

Antibacterial Activity Assessment :

- Research conducted on the antibacterial properties of this compound revealed effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting its application in sanitizing formulations and food safety practices.

- Cosmetic Formulation Analysis :

Mécanisme D'action

Sodium anisate exerts its antimicrobial effects by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death. It targets the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. This disruption ultimately inhibits the growth and proliferation of microorganisms .

Comparaison Avec Des Composés Similaires

Sodium benzoate: Another common preservative used in food and cosmetics.

Sodium levulinate: Often used in combination with sodium anisate for enhanced preservative effects.

Potassium sorbate: Widely used as a preservative in food and personal care products

Comparison:

This compound vs. Sodium benzoate: this compound is derived from natural sources like fennel and star anise, while sodium benzoate is synthesized from benzoic acid.

This compound vs. Sodium levulinate: this compound and sodium levulinate are often used together for synergistic effects.

This compound vs. Potassium sorbate: Potassium sorbate is effective against a broad spectrum of microorganisms, similar to this compound. .

This compound stands out due to its natural origin and compatibility with organic and natural product formulations, making it a valuable ingredient in various applications.

Activité Biologique

Sodium anisate, the sodium salt of p-anisic acid, is an organic compound derived from natural sources such as star anise (Illicium verum) and fennel (Foeniculum vulgare). It has gained attention for its biological activity , particularly its antimicrobial properties, making it valuable in food preservation and cosmetic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

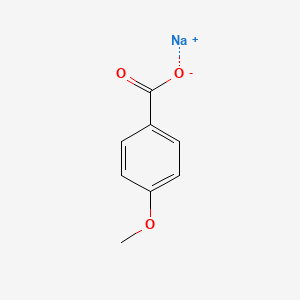

- Chemical Formula : C₈H₇NaO₃

- Molar Mass : 174.13 g/mol

- Structure : this compound consists of a benzene ring with a methoxy group (OCH₃) at the para position and a sodium cation (Na⁺) linked to a carboxylic acid group (COOH) .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of microorganisms, including bacteria and fungi. The following studies highlight its effectiveness:

1. Fungal Inhibition

This compound has been shown to inhibit the growth of common spoilage fungi such as:

- Aspergillus niger

- Aspergillus flavus

A study published in Scientific Data demonstrated that this compound effectively reduces fungal growth, making it a suitable preservative in food products .

2. Bacterial Inhibition

Research published in the Journal of Applied Microbiology indicated that this compound displays antibacterial activity against:

- Staphylococcus aureus

- Escherichia coli

These bacteria are often implicated in food contamination, and this compound's ability to inhibit their growth enhances its utility as a preservative .

The exact mechanism through which this compound exerts its antimicrobial effects is not fully elucidated; however, several hypotheses have been proposed:

- Membrane Disruption : this compound may disrupt microbial cell membranes, leading to leakage of cellular contents and subsequent cell death.

- Interference with Metabolic Processes : It could also interfere with essential metabolic processes within the microorganisms, further inhibiting their growth .

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial effectiveness of this compound compared to other compounds:

| Compound | Target Microorganisms | Activity Level |

|---|---|---|

| This compound | Aspergillus niger, E. coli | High |

| Sodium Benzoate | Various yeasts | Moderate |

| Potassium Sorbate | Yeasts and molds | High |

| Sodium Propionate | Bacteria | Moderate |

Case Study 1: Food Preservation

A study investigated the effectiveness of this compound in extending the shelf life of bread. The results indicated that bread treated with this compound showed significantly lower levels of mold growth compared to untreated samples over a period of two weeks.

Case Study 2: Cosmetic Applications

In cosmetic formulations, this compound has been incorporated as a preservative due to its antimicrobial properties. A comparative study showed that products containing this compound had lower microbial counts than those without it, highlighting its efficacy in personal care products .

Propriétés

IUPAC Name |

sodium;4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETSDHMVQHOYPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-09-4 (Parent) | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00201818 | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-45-8 | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.